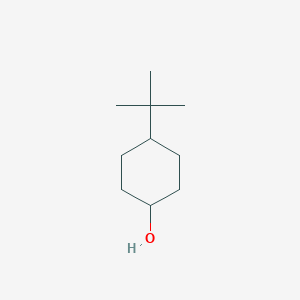

4-Tert-butylcyclohexanol

Cat. No. B146172

Key on ui cas rn:

98-52-2

M. Wt: 156.26 g/mol

InChI Key: CCOQPGVQAWPUPE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05160498

Procedure details

A mixture composed of 100 g (0.649 mole) of 4-tert-butyl-cyclohexanone, 1.35 g of the catalyst prepared as indicated in Example 1 and 150 g of cyclohexane were put into an autoclave under nitrogen and then hydrogen was introduced until the pressure settled at about 106Pa. The mixture was then heated to 70° and the reaction was followed by gas chromatography. The reaction was stopped by cooling and the autoclave was flushed with nitrogen. After filtering, the catalyst was recovered under argon flow, washed with cyclohexane and recycled for the following hydrogenation operations. The clear filtrate was evaporated to give a residue that, once distilled, provided 95.15 g of an isomeric mixture containing 87.7% of cis isomer.

[Compound]

Name

catalyst

Quantity

1.35 g

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[H][H]>C1CCCCC1>[C:1]([CH:5]1[CH2:6][CH2:7][CH:8]([OH:11])[CH2:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1CCC(CC1)=O

|

Step Three

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

1.35 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then heated to 70°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the autoclave was flushed with nitrogen

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtering

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the catalyst was recovered under argon flow

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cyclohexane and recycled for the following hydrogenation operations

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The clear filtrate was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a residue that

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

once distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1CCC(CC1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 95.15 g | |

| YIELD: CALCULATEDPERCENTYIELD | 93.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |